molecular formula C24H21N3O6S2 B2776848 ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-23-3

ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2776848
CAS No.: 865248-23-3
M. Wt: 511.57
InChI Key: IBFGKFHOSJZTMS-LCUIJRPUSA-N
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Description

Ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a sulfamoyl group at position 6, an imino-linked 4-phenoxybenzoyl substituent, and an ethyl acetate side chain. The Z-configuration of the imino group ensures spatial orientation critical for molecular interactions. Its synthesis likely involves multi-step reactions, possibly analogous to methods described for related benzothiazoles .

Properties

IUPAC Name

ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S2/c1-2-32-22(28)15-27-20-13-12-19(35(25,30)31)14-21(20)34-24(27)26-23(29)16-8-10-18(11-9-16)33-17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFGKFHOSJZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the formation of the benzothiazole ring. This is followed by the introduction of the phenoxybenzoyl group and the sulfamoyl group. The final step involves the esterification of the compound to form the ethyl acetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and sulfamoyl groups. The final step involves esterification to form the ethyl acetate derivative. Key chemical reactions include:

  • Oxidation : This reaction can introduce additional oxygen-containing functional groups.
  • Reduction : This can simplify the compound to derivatives with lower molecular complexity.
  • Substitution : Functional groups can be replaced using various reagents like halogens or alkyl groups.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new pharmaceuticals or materials due to its unique structural characteristics.

Biology

In biological research, this compound has shown promise in studies involving:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This property is valuable in drug design where enzyme modulation is required.
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain cancer-related enzymes, suggesting a potential role in anticancer therapies.

Industry

In industrial applications, this compound can be used in the production of:

  • Dyes and Pigments : Its chemical structure allows it to function as a chromophore in dye synthesis.
    • Case Study : Research indicated that this compound could be integrated into dye formulations to enhance color stability and vibrancy.

Comparative Analysis Table

Application AreaDescriptionCase Study Reference
ChemistryBuilding block for complex molecules[Research on synthesis methods]
BiologyEnzyme inhibition studies[Study on anticancer properties]
IndustryProduction of dyes and pigments[Research on dye formulations]

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Core

The target compound shares structural homology with ethyl 2-[(2Z)-2-[(2-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (), differing only in the benzoyl substituent (4-phenoxy vs. 2-chloro). The electron-donating phenoxy group may enhance solubility or stability compared to the electron-withdrawing chloro substituent, which could increase reactivity in electrophilic environments .

Compounds synthesized by Nassiri and Jalili () feature indole and cyanoacetate groups on the benzothiazole core. While these lack the sulfamoyl and imino-benzoyl motifs, their synthesis via ethyl bromocyanoacetate under reflux conditions suggests shared methodologies for introducing ester functionalities onto heterocyclic systems .

Sulfamoyl-Containing Derivatives

Sulfonylurea herbicides like metsulfuron-methyl () incorporate sulfamoyl and benzoate ester groups but utilize a triazine core instead of benzothiazole. However, the benzothiazole core may redirect activity toward non-herbicidal applications, such as enzyme inhibition in mammals .

Ester Group Modifications

The ethyl acetate side chain in the target compound contrasts with the pyridazinyl or isoxazolyl phenethylamino esters in (e.g., I-6230, I-6473). These analogs prioritize aromatic heterocycles (pyridazine, isoxazole) for π-π stacking or hydrogen bonding, whereas the target’s simpler ester may prioritize metabolic stability or passive diffusion in biological systems .

Biological Activity

Ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, structure, and various biological activities, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound features a benzothiazole core, which is known for its diverse biological properties.

Structural Formula

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_2O_4S, and its structure can be represented as follows:

Ethyl 2 2Z 2 4 phenoxybenzoyl imino 6 sulfamoyl 2 3 dihydro 1 3 benzothiazol 3 yl acetate\text{Ethyl 2 2Z 2 4 phenoxybenzoyl imino 6 sulfamoyl 2 3 dihydro 1 3 benzothiazol 3 yl acetate}

Anticancer Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In a study conducted by Khalil et al. (2003), derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : Ethyl 2-[(2Z)-... has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research Findings : Al-Khuzaie & Al-Majidi (2014) reported that derivatives of benzothiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

Anticonvulsant Properties

Research indicates potential anticonvulsant effects attributed to the sulfamoyl group within the compound:

  • Mechanism : The compound may modulate neurotransmitter release or inhibit specific ion channels involved in seizure activity.
  • Supporting Studies : El-Azab et al. (2013) found that related benzothiazole derivatives significantly reduced seizure frequency in animal models.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObservations
AnticancerKhalil et al., 2003Induced apoptosis in breast and liver cancer cells
AntimicrobialAl-Khuzaie & Al-Majidi, 2014Effective against Staphylococcus aureus and E. coli
AnticonvulsantEl-Azab et al., 2013Reduced seizure frequency in animal models

Q & A

Q. What are the core synthetic strategies for constructing the benzothiazole scaffold in this compound?

The benzothiazole core is synthesized via cyclization reactions starting with aminothiophenol derivatives and carboxylic acids or their equivalents. Key steps include:

  • Formation of the thiazole ring : Reaction of 2-aminothiophenol with carbonyl-containing reagents (e.g., esters or acyl chlorides) under acidic or thermal conditions .
  • Functionalization : Introduction of the sulfamoyl group at position 6 via sulfonation or substitution reactions.
  • Imine bond formation : Condensation of the benzothiazole intermediate with 4-phenoxybenzoyl chloride to establish the (Z)-configured imino group . Example Protocol: Optimize cyclization temperature (80–120°C) and use anhydrous conditions to minimize side reactions .

Q. How can the structure and purity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm stereochemistry (Z-configuration) via coupling constants in 1H^1H-NMR and 13C^{13}C-NMR for carbonyl/imino group assignments .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the sulfamoyl group’s potential as a transition-state mimic .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance imine bond formation efficiency .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side products .
  • Green chemistry : Replace traditional solvents with ionic liquids or ethanol-water mixtures to improve sustainability . Table 1: Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature80–100°C+25%
Catalyst (ZnCl₂)5 mol%+15%
Reaction Time12–18 hours+10%

Q. What computational methods predict target binding and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 metabolism risks . Key Finding: The sulfamoyl group shows strong hydrogen bonding with catalytic residues in COX-2 (binding energy: −9.2 kcal/mol) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Core modifications : Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenoxy ring to enhance enzyme affinity .
  • Stereochemical analysis : Compare (Z) vs. (E) isomers via NOESY to determine configuration-dependent activity .

Q. How should contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolite formation using LC-MS/MS .
  • Dose-response refinement : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout of suspected off-target proteins) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step protocols for benzothiazole derivatives in , and 13.
  • Theoretical Frameworks : Align experimental design with enzyme inhibition kinetics (Michaelis-Menten models) or QSAR principles .
  • Data Analysis : Apply ANOVA or Bayesian statistics to resolve assay variability .

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